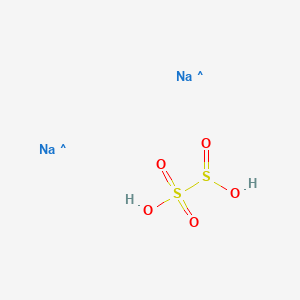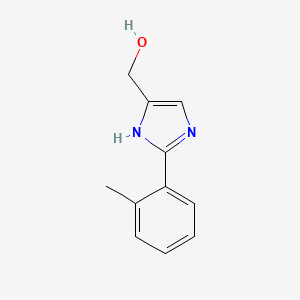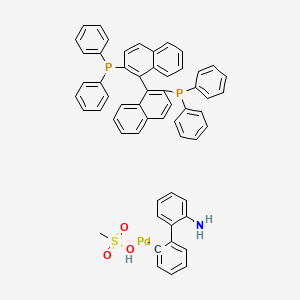![molecular formula C17H10O5 B12042802 3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylfuran-2,5-dione CAS No. 213481-12-0](/img/structure/B12042802.png)
3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylfuran-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pinacolato)diboron (BPD) is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is a valuable reagent for forming carbon-carbon bonds, making it essential in the synthesis of various pharmaceuticals and organic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(pinacolato)diboron can be synthesized through several methods. One common approach involves the reaction of pinacol with boron trichloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the boron trichloride.
Industrial Production Methods
In industrial settings, bis(pinacolato)diboron is produced on a larger scale using similar synthetic routes but optimized for efficiency and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pinacolato)diboron undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in the Suzuki-Miyaura coupling, with bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various biaryl compounds and other carbon-carbon bonded structures.
Applications De Recherche Scientifique
Bis(pinacolato)diboron has numerous applications in scientific research:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, agrochemicals, and other industrial materials.
Mécanisme D'action
The mechanism by which bis(pinacolato)diboron exerts its effects primarily involves its role as a boron source in various chemical reactions. In the Suzuki-Miyaura coupling, for example, it forms a complex with a palladium catalyst, facilitating the transfer of the boron moiety to the organic substrate, resulting in the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydroxydiboron (BBA): Another boron reagent used in similar coupling reactions.
Boronic acids: These compounds are also used in Suzuki-Miyaura couplings but have different reactivity profiles.
Uniqueness
Bis(pinacolato)diboron is unique due to its stability and ease of handling compared to other boron reagents. Its pinacolato ligands provide steric protection, making it less prone to hydrolysis and oxidation, which enhances its utility in various synthetic applications.
Propriétés
Numéro CAS |
213481-12-0 |
|---|---|
Formule moléculaire |
C17H10O5 |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-4-phenylfuran-2,5-dione |
InChI |
InChI=1S/C17H10O5/c18-16-14(10-4-2-1-3-5-10)15(17(19)22-16)11-6-7-12-13(8-11)21-9-20-12/h1-8H,9H2 |
Clé InChI |
IMHGOAWBSJVILI-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)OC3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042725.png)
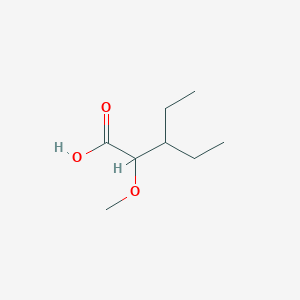
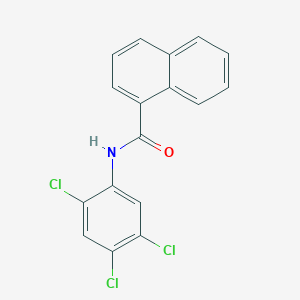
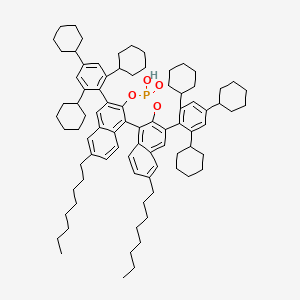



![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12042756.png)
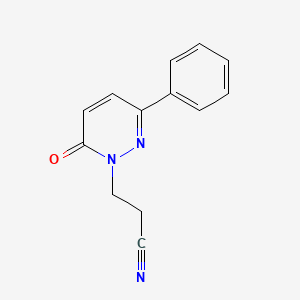

![ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042776.png)
